![molecular formula C18H15N3O2S B2921232 1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-93-7](/img/structure/B2921232.png)
1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel synthetic molecule that has been studied for its potential applications . It is a complex organic compound that contains a benzofuran ring fused with a pyridine ring and an imidazole ring .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the benzofuran ring, the introduction of the pyridine ring, and the coupling with the imidazole ring . The crude product is typically purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzofuran ring, a pyridine ring, and an imidazole ring . The InChI code provides a detailed description of its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of the benzofuran ring, the introduction of the pyridine ring, and the coupling with the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, InChI code, and storage temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has developed methodologies for synthesizing compounds with complex structures, including those similar to the chemical compound . For example, the study by Yan-qing Ge, Haiyan Ge, and Xiao-Qun Cao (2011) described the synthesis of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, emphasizing novel tandem annulation reactions and detailed structural characterization through crystallography and intermolecular hydrogen bonding analysis (Yan-qing Ge et al., 2011).
Antimicrobial and Antifungal Activities
Compounds with benzimidazole and benzofuran structures have been evaluated for their antimicrobial and antifungal potentials. A study by B. Shankar et al. (2018) synthesized and screened various benzimidazole analogs for in vitro antimicrobial activity against a range of bacterial and fungal strains, demonstrating significant activity and highlighting the importance of such compounds in addressing resistance to antimicrobial agents (B. Shankar et al., 2018).
Optical and Material Applications
The synthesis of imidazo[1,5-a]pyridine derivatives, as reported by G. Volpi et al. (2017), showcases the production of compounds with remarkable Stokes' shift and tunable quantum yields. These compounds, characterized by spectroscopic and crystallographic techniques, have applications in creating luminescent materials with potential use in low-cost emitters (G. Volpi et al., 2017).
Anticonvulsant Agents
Further research into compounds featuring benzimidazole and isoxazole groups has explored their potential as sodium channel blockers and anticonvulsant agents. S. Malik and S. Khan (2014) synthesized a series of triazinyl isoxazolyl pyrrolidinyl methanones, demonstrating significant anticonvulsant activity with high protective indexes compared to standard drugs, indicating their potential therapeutic applications (S. Malik & S. Khan, 2014).
Safety And Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(16-10-14-5-1-2-6-15(14)23-16)21-9-8-20-18(21)24-12-13-4-3-7-19-11-13/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWZPDBDZLWGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921152.png)
![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921155.png)
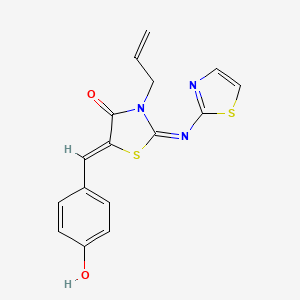
![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)
![N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)
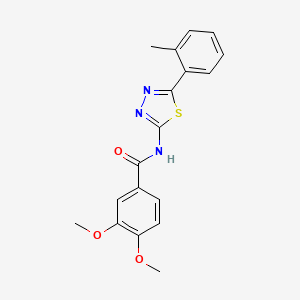
![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)
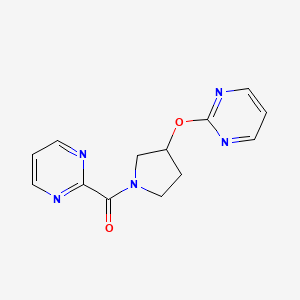
![3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2921167.png)
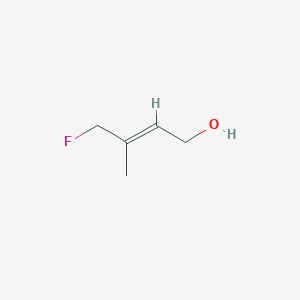
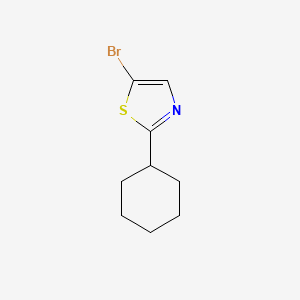
![(2R,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/no-structure.png)